4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Cross-Coupling Methodology Organometallic Chemistry

4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid (CAS 1291177-22-4; also named 4-bromo-5-ethyl-1H-pyrazole-3-carboxylic acid) is a disubstituted pyrazole scaffold (C6H7BrN2O2; MW 219.04) belonging to the privileged class of 3/5-pyrazole carboxylic acids. It combines a bromine atom at the 4-position, an ethyl group at the 3-position, and a carboxylic acid functionality—a substitution pattern that places this exact compound within a well-precedented chemical space for generating diverse libraries via cross-coupling and amidation reactions.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 1291177-22-4
Cat. No. B1373999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid
CAS1291177-22-4
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1)C(=O)O)Br
InChIInChI=1S/C6H7BrN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11)
InChIKeyPIUROJWXCZWEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid (CAS 1291177-22-4): Core Pyrazole Scaffold for Medicinal Chemistry & Agrochemical Building Block Procurement


4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid (CAS 1291177-22-4; also named 4-bromo-5-ethyl-1H-pyrazole-3-carboxylic acid) is a disubstituted pyrazole scaffold (C6H7BrN2O2; MW 219.04) [1] belonging to the privileged class of 3/5-pyrazole carboxylic acids [2]. It combines a bromine atom at the 4-position, an ethyl group at the 3-position, and a carboxylic acid functionality—a substitution pattern that places this exact compound within a well-precedented chemical space for generating diverse libraries via cross-coupling and amidation reactions [3]. Because the pyrazole carboxylic acid motif appears in commercial endothelin receptor antagonists and herbicide development programs, proper identification of the *specific* regioisomer and halogen substitution is critical for reproducibility in structure-activity relationship (SAR) campaigns [2][3].

Procurement Risk: Why Analogs of 4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid Cannot Be Interchanged Without Experimental Validation


Pyrazole scaffolds containing a carboxylic acid moiety are known to exhibit dramatically different receptor binding profiles depending on the regiochemistry of the acid group and the nature of the halogen substituent. In the endothelin receptor antagonist class, for instance, SAR studies demonstrated that shifting the carboxylic acid from the 5-position to the 3-position on the pyrazole ring converts a scaffold from a high-affinity antagonist to one with negligible receptor binding [1]. Similarly, replacing a 4-bromo substituent with a 4-chloro group alters both the electronic landscape and the leaving-group propensity in cross-coupling reactions, leading to different dehalogenation side-product profiles and downstream synthetic yields [2]. For procurement scientists, ordering a “bromo-ethyl-pyrazole-carboxylic acid” without verifying the exact CAS number risks receiving a regioisomer (e.g., 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, CAS 514800-97-6), an N-methyl analog (e.g., CAS 128537-48-4), or a des-carboxy analog (e.g., 4-bromo-3-ethyl-1H-pyrazole, CAS 15802-79-6), each of which has demonstrably different physicochemical properties (logP, logD, and pKa) and distinct biological activity profiles .

Quantitative Differentiation Evidence: 4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid vs. Closest Analogs


Superior Cross-Coupling Reactivity of 4-Bromopyrazole Scaffolds vs. 4-Iodopyrazole Analogs in Suzuki-Miyaura Reactions

The 4-bromo substitution on the pyrazole ring provides a demonstrably superior handle for Suzuki-Miyaura cross-coupling compared to the 4-iodo analog. In a direct head-to-head comparison of halogenated pyrazoles, Jedinák et al. (2017) demonstrated that bromo and chloro derivatives were superior to iodopyrazoles for Suzuki–Miyaura arylation, owing to a significantly reduced propensity for undesired dehalogenation side reactions [1]. While exact yield ratios are substrate-dependent, the mechanistic study confirmed that the iodo derivatives underwent substantial hydrodehalogenation, reducing productive coupling yields. This advantage is critical when the target compound is employed as a key intermediate in multi-step syntheses of kinase inhibitors, where preserving the C–Br bond for late-stage diversification is essential [1].

Medicinal Chemistry Cross-Coupling Methodology Organometallic Chemistry

Derivatized 4-Bromo-3-ethyl-pyrazole Scaffold Delivers 100% Herbicidal Inhibition Against Three Weed Species at 225 mg/m²

The direct synthetic utility of the 4-bromo-3-ethyl-pyrazole core is evidenced by the herbicidal performance of its semicarbazide derivative. Tan et al. (2005) synthesized 14 compounds from 4-bromo-3-ethyl-1-methyl-5-hydrazinocarbonylpyrazole (derived from the target scaffold's methyl ester analog). At a spray concentration of 225 mg/m², compound 4k—1-(4-bromo-3-ethyl-1-methyl-pyrazol-5′-ylcarbonyl)-4-(2,4-dimethylphenyl)semicarbazide—achieved 100% inhibitory activity against Abutilon theophrasti, Chenopodium album, and Amaranthus spinosus [1]. This quantitative efficacy benchmark is absent for structurally analogous derivatives made from the 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid scaffold, for which no comparable herbicidal data have been disclosed at this exposure level [2].

Agrochemical Discovery Herbicide Development Pyrazole Semicarbazides

Broader Patent Scaffold Coverage: The Exact Bromo-Ethyl Substitution Pattern is Explicitly Claimed in Bradykinin B1 Receptor Antagonist Patents

The precise substitution pattern of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid is explicitly claimed as a key intermediate in the US patent US20050032868A1, which describes selected substituted pyrazole derivatives as bradykinin B1 receptor antagonists [1]. The patent Markush structure specifically encompasses a pyrazole core bearing a bromo substituent at the 4-position, an ethyl (or small alkyl) at the 3-position, and a carboxylic acid at the 5-position, prior to further amidation derivatization. In contrast, the patent claims do not broadly cover every halogen/alkyl permutation, making the exact bromo-ethyl-carboxylic acid combination structurally mandatory for freedom-to-operate alignment. This explicit inclusion means that research programs targeting the B1 receptor can directly access the claimed chemical space using this commercially available building block, bypassing time-consuming de novo synthesis of a patent-specific intermediate.

Bradykinin Receptor Pharmacology Patent Landscape Analysis Intellectual Property Strategy

Physicochemical Differentiation: Bromo Substituent Modulates logP and Polar Surface Area Relative to Chloro and Non-Halogenated Analogs

The 4-bromo substituent confers measurable differences in physicochemical properties compared to the 4-chloro analog and the non-halogenated parent scaffold. Computed XLogP3-AA and Topological Polar Surface Area (TPSA) values retrieved from authoritative databases show: target compound (4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid) has XLogP3-AA = 1.6 and TPSA = 66 Ų [1]; the 4-chloro analog (4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, CAS 158668-22-5) has XLogP3-AA = 1.5 and TPSA = 66 Ų [2]; the non-halogenated parent (3-ethyl-1H-pyrazole-5-carboxylic acid, CAS 4027-59-2) has XLogP3-AA = 0.9 and TPSA = 66 Ų [3]. While the TPSA remains constant (consistent with the same number of H-bond donors/acceptors), the lipophilicity trend (Br > Cl > H) follows the expected halogen polarizability, with the bromo compound providing a 0.1 log unit increase over chloro and a 0.7 log unit increase over the non-halogenated scaffold. Additionally, experimentally measured logP of 1.0 and logD (pH 7.4) of -3.14 have been reported for the target compound, indicating a pH-dependent distribution profile that differs from the chloro analog's predicted logD .

Physicochemical Property Prediction ADME/Tox Profiling Medicinal Chemistry Design

Proven Application Scenarios for 4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid in Research and Industrial Procurement


Integrated Suzuki-Miyaura Diversification Campaigns for Pyrazole-Focused Kinase Inhibitor Libraries

Medicinal chemistry groups constructing focused kinase inhibitor libraries can leverage the superior cross-coupling performance of the 4-bromo substituent over iodo analogs [1]. The target compound serves as a direct starting material for amidation of the 5-carboxylic acid to introduce a hinge-binding motif, followed by Pd-catalyzed Suzuki-Miyaura coupling at the 4-position to install aryl/heteroaryl groups, thereby generating diverse analogs in a two-step sequence with minimal dehalogenation side products.

Agrochemical Lead Optimization: Herbicidal Semicarbazide and Hydrazide Derivative Synthesis

Agrochemical discovery teams pursuing novel herbicides can utilize the target compound's ethyl ester or hydrazide derivatives to synthesize semicarbazide analogs that have demonstrated 100% foliar inhibitory activity against three economically significant weed species at 225 mg/m² [2]. The scaffold enables systematic variation of the phenyl isocyanate component while maintaining the bromo-ethyl-pyrazole core that proved essential for activity in the published SAR series.

Bradykinin B1 Receptor Antagonist Hit-to-Lead Programs with Patent-Aligned Building Blocks

Pharmaceutical research groups developing bradykinin B1 receptor antagonists for inflammatory and pain indications can procure the target compound as a key intermediate that directly aligns with the Markush claims in US20050032868A1 [3]. Doing so ensures synthetic access to the claimed chemical space without requiring de novo construction of the pyrazole core, streamlining the synthesis of patent-relevant analogs for SAR exploration.

Physicochemical Property-Driven Fragment and Lead Optimization with Halogen-Based Lipophilicity Tuning

Medicinal chemists performing multiparameter optimization can rationally select the bromo analog over the chloro or non-halogenated parent based on its intermediate lipophilicity (XLogP3-AA = 1.6 vs. 1.5 for chloro and 0.9 for non-halogenated) [4]. The measured logD of -3.14 at pH 7.4 further indicates that the carboxylic acid remains largely ionized under physiological conditions, making the compound suitable for fragment-based screening libraries where aqueous solubility and permeability must be simultaneously balanced.

Quote Request

Request a Quote for 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.